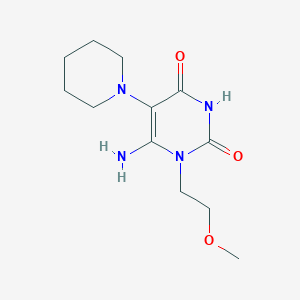
n-Boc-5-hydroxyanthranilic acid
Descripción general
Descripción
5-Hydroxyanthranilic acid is a compound that has been identified as an intermediate in the metabolism of anthranilate by microorganisms such as Nocardia opaca. It plays a role in the complex biochemical pathways that convert tryptophan into various metabolites, including nicotinic acid, which is essential for living organisms . This compound is also involved in the metabolism of tryptophan to niacin, quinolinic acid, and picolinic acid, highlighting its significance in biological systems .
Synthesis Analysis
The synthesis of related compounds, such as N-Boc-protected amino acids, has been explored in the context of producing building blocks for biologically active molecules. For instance, an efficient and scalable synthesis of N-Boc-protected 4-(Z)-propenylproline has been developed, which could provide insights into the synthesis of N-Boc-5-hydroxyanthranilic acid . Although the direct synthesis of N-Boc-5-hydroxyanthranilic acid is not discussed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 5-hydroxyanthranilic acid includes a phenolic hydroxyl group, which is a significant functional group that can participate in various chemical reactions. The presence of this hydroxyl group is likely to influence the reactivity and interaction of the molecule with enzymes and other substrates in biological systems .
Chemical Reactions Analysis
5-Hydroxyanthranilic acid undergoes enzymatic degradation, leading to the production of other metabolites such as gentisate. This process involves the oxidation of the compound to pyruvate, with the ring cleavage being effected by an oxygenase that requires Fe2+ . The metabolism of 5-hydroxyanthranilic acid is a part of a broader set of reactions that convert tryptophan into various important metabolites, demonstrating the compound's reactivity and role in metabolic pathways .
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-Boc-5-hydroxyanthranilic acid are not explicitly detailed in the provided papers, the properties of 5-hydroxyanthranilic acid and its derivatives can be inferred to some extent. As an intermediate in metabolic pathways, its solubility, stability, and reactivity are crucial for its function. The presence of the Boc (tert-butoxycarbonyl) group in N-Boc-protected compounds typically increases the steric bulk and protects the amino group, which can affect the compound's physical properties and reactivity .
Aplicaciones Científicas De Investigación
-
Deprotection of the N-Boc Group
- Field : Organic Chemistry
- Application : The N-Boc group is used for the protection of amino groups in organic synthesis . A method has been reported for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
- Method : The deprotection is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .
- Results : The yields of these reactions can be up to 90% .
-
N-Boc Protection of Amines
- Field : Organic Chemistry
- Application : A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .
- Method : Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
- Results : The results showed that the N-Boc protection was achieved in excellent isolated yield .
-
Mild Deprotection of the N-Boc Group Using Oxalyl Chloride
- Field : Organic Chemistry
- Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
- Method : The deprotection is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .
- Results : The yields of these reactions can be up to 90% .
-
Efficient and Highly Chemoselective N-Boc Protection of Amines
- Field : Organic Chemistry
- Application : A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol .
- Method : The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
- Results : No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed .
-
Simple, Rapid, and Efficient N-Boc Protection of Amines Under Ultrasound Irradiation
- Field : Organic Chemistry
- Application : A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation .
- Method : Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
- Results : The results showed that the N-Boc protection was achieved in excellent isolated yield .
- N-Boc Deprotection Using Oxalyl Chloride
- Field : Organic Chemistry
- Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
- Method : The deprotection is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .
- Results : The yields of these reactions can be up to 90% .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-5-4-7(14)6-8(9)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYABQTATLDLRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373777 | |
| Record name | n-boc-5-hydroxyanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Boc-5-hydroxyanthranilic acid | |
CAS RN |
244765-00-2 | |
| Record name | n-boc-5-hydroxyanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 244765-00-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



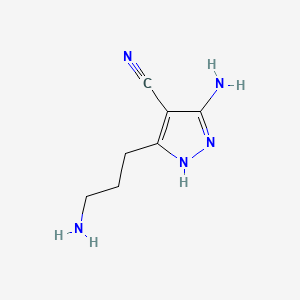
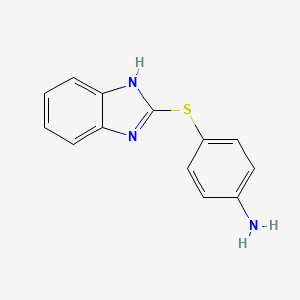
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)
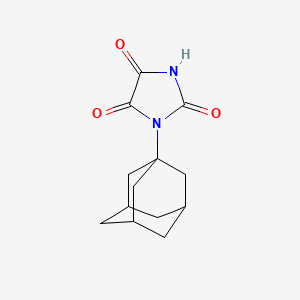
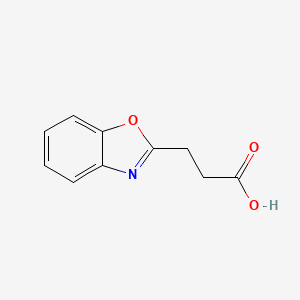
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
